4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
Description
The compound 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide features a thiazolidinone core (a five-membered ring containing nitrogen and sulfur) with distinct substituents that define its physicochemical and biological properties. Key structural elements include:
- Benzamide moiety: Attached to the thiazolidinone nitrogen, this group introduces hydrogen-bonding capacity via the amide carbonyl and NH groups.
- Conjugated enone system: The (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] substituent creates extended π-conjugation, which may influence electronic properties and binding interactions .
For example, describes the formation of benzylidene-thiazolidinones by reacting 4-oxo-2-thioxothiazolidine intermediates with aryl aldehydes under basic conditions. The benzyloxy group likely originates from a benzyl-protected precursor, as seen in and , where substituents are introduced via nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C27H22N2O3S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C27H22N2O3S2/c1-19(16-20-8-4-2-5-9-20)17-24-26(31)29(27(33)34-24)28-25(30)22-12-14-23(15-13-22)32-18-21-10-6-3-7-11-21/h2-17H,18H2,1H3,(H,28,30)/b19-16+,24-17- |
InChI Key |
QXYMHMQUAVMXEC-ONCFUAGWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of a benzyl halide with a phenol derivative in the presence of a base.
Formation of the benzamide moiety: This can be done by reacting an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a detailed comparison of the target compound with structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
*Calculated using molecular formula C₂₉H₂₃N₂O₃S₂.
Key Observations :
Substituent Effects on Bioactivity: The 4-benzyloxy group in the target compound increases lipophilicity compared to the 4-hydroxy group in Analog 2, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Spectral Signatures :
- All compounds show characteristic C=O (1650–1715 cm⁻¹) and C=S (1240–1258 cm⁻¹) stretches in IR .
- The (E)-2-methyl-3-phenylpropenylidene moiety in the target compound and Analog 2 causes distinct splitting patterns in ¹H-NMR (e.g., δ 7.2–8.1 for conjugated aromatic protons) .
Synthetic Flexibility: The thiazolidinone core is synthesized via cyclocondensation of thiourea derivatives with α-haloketones () or Knoevenagel reactions (). Substituents are introduced via Suzuki coupling, nucleophilic substitution, or amide bond formation .
Biological Relevance: Aldose reductase inhibition (Analog 3) correlates with electron-withdrawing substituents (e.g., acetamide), while anti-inflammatory activity (Analog 2) is linked to phenolic -OH groups . The target compound’s conjugated enone system may target kinases or transcription factors, as seen in rhodanine-based inhibitors .
Biological Activity
4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H22N2O3S2 |
| Molecular Weight | 486.6 g/mol |
| IUPAC Name | N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
| InChI Key | QXYMHMQUAVMXEC-ONCFUAGWSA-N |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiazolidinone Ring : Reacting a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Benzyloxy Group : Utilizing a benzyl halide with a phenolic derivative in a base.
- Formation of the Benzamide Moiety : Reacting an amine with a benzoyl chloride derivative.
These steps are crucial for achieving the desired structural complexity and biological activity of the compound .
The biological activity of 4-(benzyloxy)-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is primarily attributed to its interaction with various enzymes and receptors. The thiazolidinone ring is known to inhibit specific enzymes by binding to their active sites, which can lead to reduced inflammation and inhibited cancer cell growth .
Therapeutic Potential
Recent studies have highlighted several therapeutic applications:
- Anti-inflammatory Properties : The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : It has been investigated for its potential in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier (BBB) and exhibit antioxidant properties .
Study on MAO Inhibition
A study evaluated the MAO-B inhibitory activity of related compounds, revealing that derivatives similar to 4-(benzyloxy)-N-{(5Z)-5-[...]} exhibited competitive inhibition patterns with IC50 values as low as 0.062 µM, demonstrating potent selectivity for MAO-B over MAO-A . This suggests that modifications in the structure could enhance MAO-B inhibition, which is crucial for treating Parkinson's disease.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds with similar structures. The study found that these compounds could significantly reduce oxidative stress markers in neuronal cells, indicating potential applications in neuroprotection .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
